N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(3-methoxyphenoxy)acetamide
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Description
N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H26FN3O5S and its molecular weight is 451.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.15772027 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Most inhibitors of ENTs are selective for ENT1, but this compound is more selective for ENT2 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in both ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor . The inhibitory effect of the compound is irreversible and cannot be washed out .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . By inhibiting the transport of nucleosides, the compound can disrupt these pathways and their downstream effects.
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleotide synthesis and adenosine function . This can have various molecular and cellular effects, depending on the specific biological context.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O5S/c1-29-19-3-2-4-20(15-19)30-16-21(26)23-9-14-31(27,28)25-12-10-24(11-13-25)18-7-5-17(22)6-8-18/h2-8,15H,9-14,16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPTZKLPIPETCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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